2-Hydroxy-8-methyl-quinoline-4-carboxylic acid
Overview
Description
2-Hydroxy-8-methyl-quinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of 2-Hydroxy-8-methyl-quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . Another method is the Doebner-Miller reaction, which involves the condensation of aniline with an aldehyde and pyruvic acid . Industrial production often employs green chemistry techniques, such as microwave irradiation, ionic liquids, and solvent-free conditions, to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
2-Hydroxy-8-methyl-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-Hydroxy-8-methyl-quinoline-4-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-8-methyl-quinoline-4-carboxylic acid involves its interaction with various molecular targets. It can chelate metal ions, which is crucial for its biological activity . This chelation disrupts metal-dependent enzymes and pathways, leading to its therapeutic effects. Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer research .
Comparison with Similar Compounds
2-Hydroxy-8-methyl-quinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its use as a chelating agent and in medicinal chemistry.
2-Hydroxyquinoline: Used in the design of platinum complexes with anticancer activity.
4-Hydroxy-2-quinolones: Investigated for their analgesic and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-methyl-2-oxo-1H-quinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-3-2-4-7-8(11(14)15)5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJOSYYURXIQTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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